molecular formula C13H13FN2O2 B2576996 3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile CAS No. 861211-70-3

3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile

Cat. No. B2576996
M. Wt: 248.257
InChI Key: HDUCQLKPMVTMLA-UHFFFAOYSA-N
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Description

“3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile” is a chemical compound. It is an important intermediate in the synthesis of various pharmaceuticals . It is related to Linezolid, an oxazolidinone antibiotic used to treat infections by susceptible strains of aerobic Gram-positive bacteria .


Synthesis Analysis

The precursor compound 3-fluoro-4-morpholinoaniline is synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl . A series of new sulfonamides and carbamates have been synthesized in good yields (75–89%) by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound .


Molecular Structure Analysis

The molecular structure of “3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile” can be analyzed using spectroscopic data such as IR, NMR (1H and 13C NMR), and mass and elemental analyses . The molecular docking studies of the crystal structure of topoisomerase II gyrase A complexed with natural inhibitor, clorobiocin (1kzn), using the molecular operating environment (MOE) programme were performed in order to predict the affinity and orientation of the synthesized compounds at the active enzyme site .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile” include the substitution of morpholine on 1,2-difluoro-4-nitrobenzene and the reduction of the nitro group with Fe/NH4Cl . Further reactions with substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates yield a series of new sulfonamides and carbamates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile” can be determined using various analytical techniques. Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume can also be determined .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound and its derivatives are crucial in synthetic chemistry for creating various pharmacologically active molecules and materials. For instance, the synthesis of (R)-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinylmethanol demonstrates the compound's role in the production of new products with potential pharmaceutical applications (Pang Hua, 2004).
  • Research has explored the synthesis and biological activity of pyrimidine linked with morpholinophenyl derivatives, highlighting the compound's utility in generating substances with significant larvicidal activity (S. Gorle et al., 2016).

Molecular Structure Analysis

  • Studies on the molecular structure and spectral analysis of derivatives, such as (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)napthalen-2-ol, have provided insights into their chemical behavior and potential applications in various fields (Dhananjay Rao Thandra et al., 2020).

Electronic and Optical Materials

  • The chemical's derivatives have been used to tune the electronic properties of conjugated polythiophenes, showing the compound's significance in developing advanced materials for electronic applications (Frédéric Gohier et al., 2013).

Biological Activity Studies

  • Research on novel polysubstituted thiopene and 1,3,4-thiadiazole derivatives, including reactions of 3-oxopropanenitriles, underscores the compound's role in producing biologically active molecules (A. Farag et al., 1997).
  • Investigations into the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds demonstrate the potential of 3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile derivatives in antimicrobial applications (B. Sathe et al., 2011).

Fluorescence Imaging

  • The development of a lysosome-targetable fluorescent probe for imaging trivalent cations in living cells highlights the compound's application in bioimaging and diagnostics (F. Ye et al., 2019).

Safety And Hazards

The safety data sheet for related compounds suggests that appropriate safety measures should be taken when handling these chemicals. This includes wearing fire/flame resistant and impervious clothing . In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

properties

IUPAC Name

3-(3-fluoro-4-morpholin-4-ylphenyl)-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c14-11-9-10(13(17)3-4-15)1-2-12(11)16-5-7-18-8-6-16/h1-2,9H,3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUCQLKPMVTMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)CC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile

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